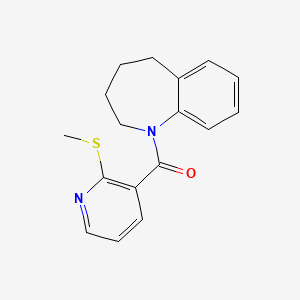![molecular formula C28H19ClF3N5O4 B2510938 2-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-6-(2-pyridinyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 321392-12-5](/img/structure/B2510938.png)
2-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-6-(2-pyridinyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-6-(2-pyridinyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione" is a complex molecule that appears to be related to the family of pyrrolopyrrole diones (DPPs). These compounds are known for their applications in the field of photoluminescent materials and as intermediates in the synthesis of various polymers and pharmaceuticals.
Synthesis Analysis
The synthesis of related pyrrolopyrrole diones can be achieved through condensation reactions. For instance, 3,5-disubstituted- and 3,4,5-trisubstituted-2-(2-pyridyl)pyrroles can be synthesized from the condensation of 2-(aminomethyl)pyridine and 1,3-diones, proceeding through the intermediacy of a (2-pyridyl)methylimine . Additionally, conjugated polymers containing DPP units can be synthesized using palladium-catalyzed aryl-aryl coupling reactions, such as the Suzuki coupling .
Molecular Structure Analysis
The molecular structure of DPP derivatives is characterized by a conjugated system that contributes to their photoluminescent properties. The presence of substituents on the pyrrole rings, such as phenyl groups or other aryl substituents, can significantly influence the optical and electronic properties of these compounds .
Chemical Reactions Analysis
DPP derivatives are reactive intermediates that can be further functionalized to create a variety of polymers. The Suzuki coupling reaction is a common method used to create polymers with DPP units, which can lead to materials with high molecular weights and desirable properties such as strong photoluminescence and good solubility in organic solvents .
Physical and Chemical Properties Analysis
Polymers containing DPP units exhibit strong photoluminescence, which is a key property for their application in electronic devices. They are also known for their good solubility in common organic solvents, which is essential for processing into thin films. The molecular weights of these polymers can vary significantly, affecting their physical properties and potential applications .
科学的研究の応用
Heterocyclization and Synthesis of Spiro Compounds
Research has explored the synthesis of complex spiro compounds through the heterocyclization of pyrrolediones with various chemicals. For instance, ethyl 4,5-dioxo-2-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylates reacted with indan-1,3-dione and certain amines to produce a range of spiro compounds, demonstrating the versatility of pyrrolediones in organic synthesis (Sal’nikova, Dmitriev, & Maslivets, 2019).
Photophysical Properties of Diketopyrrolopyrrole Derivatives
In the field of optoelectronics, diketopyrrolopyrrole derivatives, which are structurally related to the compound , have been synthesized and studied for their photophysical properties. These derivatives exhibit varying absorption and emission bands, indicating potential for use in organic optoelectronic materials and biological systems (Zhang et al., 2014).
Synthesis of Fluorinated Quinoxaline Derivatives
The synthesis of fluorinated quinoxaline derivatives, related to the compound in focus, highlights the potential for creating novel compounds with specific properties. The reaction of certain starting materials resulted in derivatives that may have potential applications in various fields, including medicinal chemistry (Kotovskaya, Perova, Charushin, & Chupakhin, 1999).
Application in Synthesizing Naphthyridine Derivatives
The compound's structural similarity to pyrrolo[3,4-c]pyridine-1,3-diones has been leveraged in synthesizing naphthyridine derivatives, which have been screened for pharmacological properties, including anticancer activity (Wagner et al., 2009).
Use in Creating Polyfunctionally Heterocyclic Derivatives
The compound's framework has been employed in the facile synthesis of polyfunctionally heterocyclic derivatives incorporating 2-imino-2H-chromene moieties. These derivatives have potential applications in various chemical and pharmaceutical fields (Azab & Rady, 2012).
特性
IUPAC Name |
5-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-3-(1-hydroxy-3-oxoinden-2-yl)-1-pyridin-2-yl-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19ClF3N5O4/c29-16-11-13(28(30,31)32)12-35-25(16)34-9-10-37-26(40)18-19(27(37)41)22(36-21(18)17-7-3-4-8-33-17)20-23(38)14-5-1-2-6-15(14)24(20)39/h1-8,11-12,18-19,21,38H,9-10H2,(H,34,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWMFCLRRHURSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C3=NC(C4C3C(=O)N(C4=O)CCNC5=C(C=C(C=N5)C(F)(F)F)Cl)C6=CC=CC=N6)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19ClF3N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]-4-methylthiophene-2-carboxylate](/img/structure/B2510856.png)
![4-(azepan-1-ylsulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2510857.png)
![N-propyl-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide](/img/structure/B2510859.png)
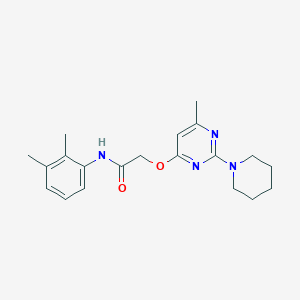
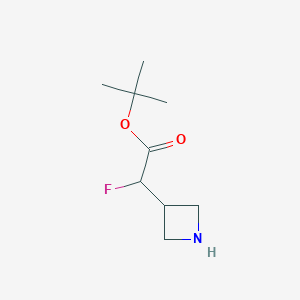
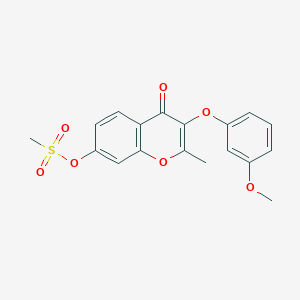
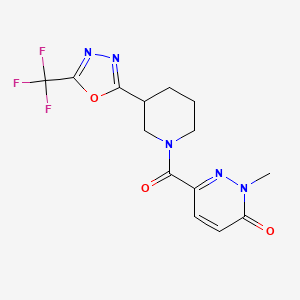
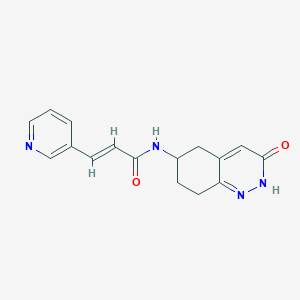
![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2510867.png)
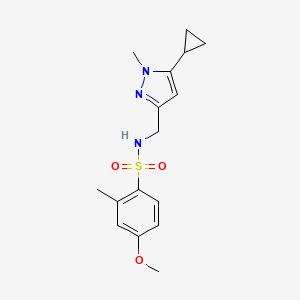
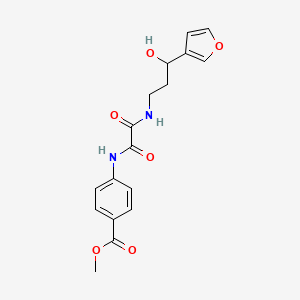
![5-[(4-Bromophenyl)methyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2510875.png)
![N-(4-chlorobenzyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2510876.png)
